

Application Notes and Protocols for Protein Labeling with Fmoc-PEG8-NHS Ester

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Compound of Interest

Compound Name: *Fmoc-PEG8-NHS ester*

Cat. No.: *B607518*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG8-NHS ester is a heterobifunctional crosslinker used in bioconjugation, particularly for the modification of proteins and other biomolecules.[1] This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and an N-hydroxysuccinimide (NHS) ester reactive group, separated by an 8-unit polyethylene glycol (PEG) spacer. The NHS ester reacts efficiently with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous media.[1] The Fmoc protecting group can be removed under basic conditions to reveal a free amine, allowing for subsequent conjugation steps.[1][4] This makes **Fmoc-PEG8-NHS ester** a versatile tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

Physicochemical Properties

The key properties of **Fmoc-PEG8-NHS ester** are summarized in the table below.

Property	Value
Molecular Weight	760.83 g/mol [5]
Chemical Formula	C38H52N2O14
Purity	≥95%[5]
Solubility	Soluble in DMSO and DMF
Storage Conditions	Store at -20°C, desiccated[6]

Experimental Protocols

Materials Required

- **Fmoc-PEG8-NHS ester**
- Protein to be labeled
- Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.5. A pH of 8.3-8.5 is often optimal for labeling.[2]
- Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) of high purity (amine-free).[7]
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
- Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.

Protein Preparation

- Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
- If the protein solution contains primary amines (e.g., Tris buffer or ammonium salts), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

Fmoc-PEG8-NHS Ester Stock Solution Preparation

Note: The NHS ester is moisture-sensitive. Prepare the stock solution immediately before use and do not store it for long periods.

- Allow the vial of **Fmoc-PEG8-NHS ester** to equilibrate to room temperature before opening to prevent condensation.
- Dissolve the desired amount of **Fmoc-PEG8-NHS ester** in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

Protein Labeling Protocol

The following protocol is a general guideline and may require optimization for specific proteins and applications.

- **Molar Excess Calculation:** Determine the desired molar ratio of **Fmoc-PEG8-NHS ester** to the protein. A starting point of 10- to 20-fold molar excess is recommended.[8] The optimal ratio should be determined empirically.
- **Reaction Initiation:** Add the calculated volume of the **Fmoc-PEG8-NHS ester** stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
- **Quenching (Optional):** To terminate the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.
- **Purification:** Remove unreacted **Fmoc-PEG8-NHS ester** and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

Recommended Reaction Parameters

Parameter	Recommended Range	Notes
Molar Excess (Reagent:Protein)	5:1 to 50:1	A 10:1 to 20:1 ratio is a common starting point.[8]
pH	7.2 - 8.5	Optimal labeling is typically achieved at pH 8.3-8.5.[2]
Temperature	4°C to 25°C	Room temperature for shorter incubations, 4°C for overnight.
Reaction Time	30 minutes to overnight	1-2 hours at room temperature is often sufficient.
Protein Concentration	1 - 10 mg/mL	Higher concentrations can improve labeling efficiency.

Quantitative Data Summary

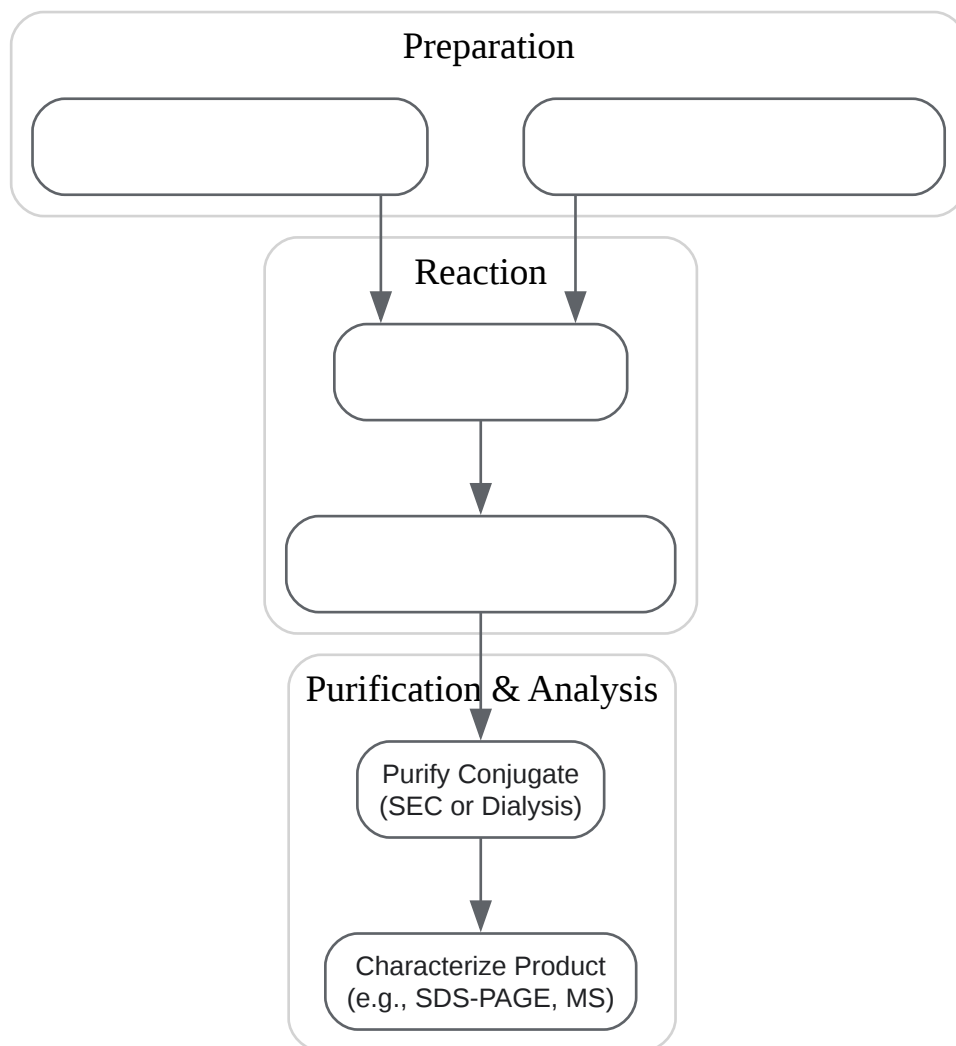
The choice of PEG linker length can influence the properties and performance of the resulting bioconjugate. The following table provides a qualitative comparison of Fmoc-PEG-NHS esters with varying PEG chain lengths.

Feature	Short PEG Chain (e.g., PEG4)	Medium PEG Chain (e.g., PEG8)	Long PEG Chain (e.g., PEG12)
Hydrophilicity	Moderate	High	Very High
Steric Hindrance	Low	Moderate	High
Flexibility	Moderate	Good	High
Potential for Preserving Protein Activity	High	Generally Good	May interfere with some protein functions

Experimental Workflows and Signaling Pathways

General Protein Labeling Workflow

The overall process for labeling a protein with **Fmoc-PEG8-NHS ester** involves several key steps, from preparation to the final purified conjugate.

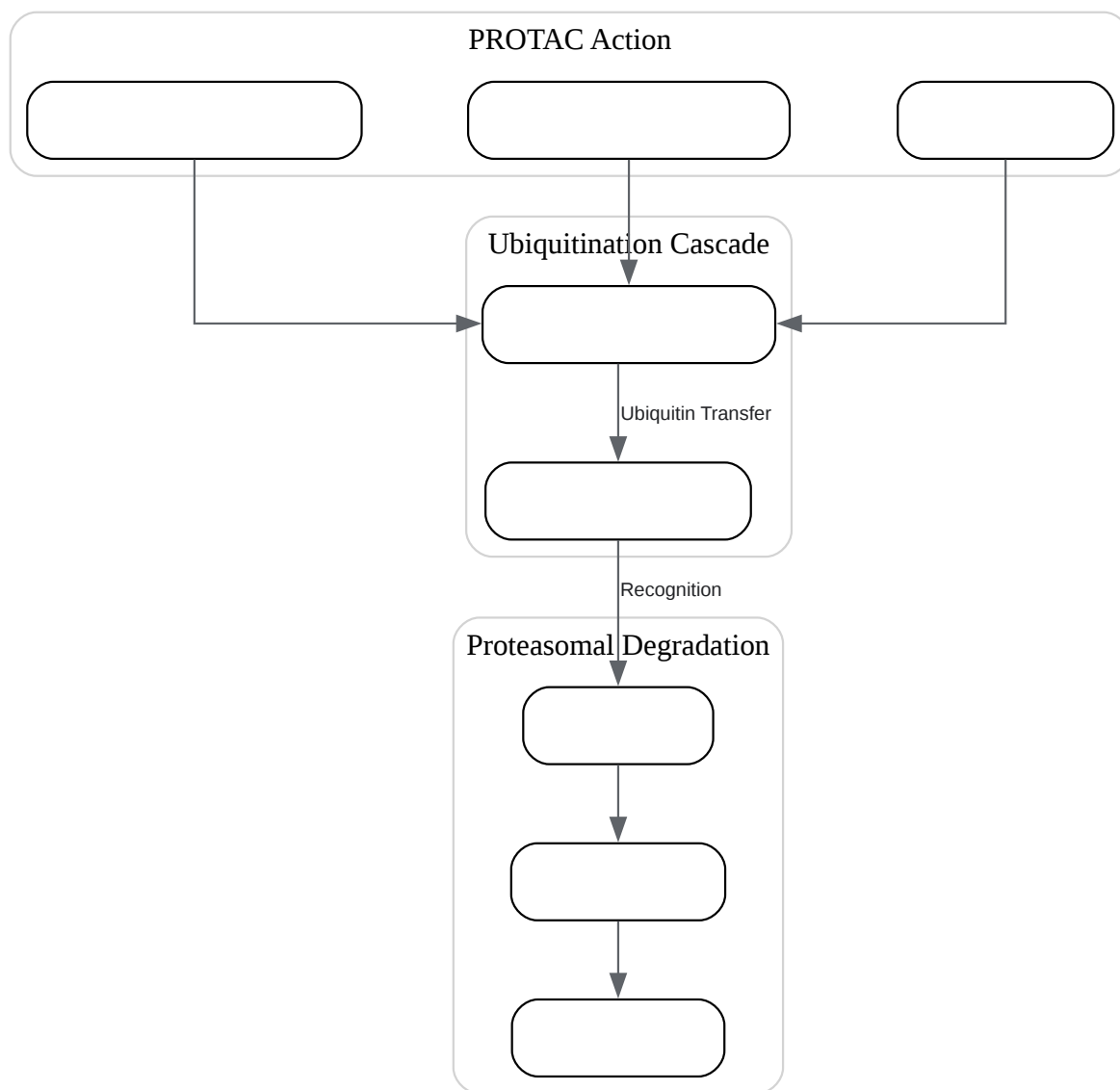


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Workflow for protein labeling with **Fmoc-PEG8-NHS ester**.

PROTAC-Mediated Protein Degradation

Fmoc-PEG8-NHS ester is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[6][9][10]}



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PROTAC-mediated targeted protein degradation pathway.

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